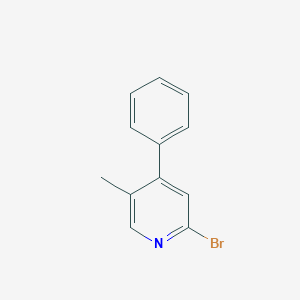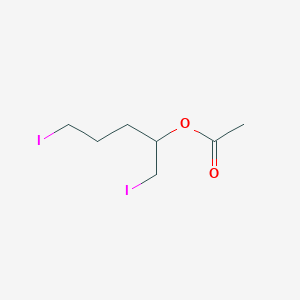
1,5-Diiodopentan-2-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diiodopentan-2-ylacetate: is an organic compound characterized by the presence of two iodine atoms attached to a pentane chain and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diiodopentan-2-ylacetate can be synthesized through several methods. One common approach involves the halogenation of pentane derivatives followed by esterification. Here is a typical synthetic route:
Halogenation: Starting with 1,5-pentanediol, the compound undergoes halogenation using iodine and a suitable oxidizing agent such as phosphorus trichloride or iodine monochloride to form 1,5-diiodopentane.
Esterification: The 1,5-diiodopentane is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diiodopentan-2-ylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1,5-pentanediol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: 1,5-pentanediol derivatives.
Reduction: 1,5-pentanediol.
Oxidation: Pentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diiodopentan-2-ylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1,5-diiodopentan-2-ylacetate involves its reactivity with various nucleophiles and electrophiles. The iodine atoms act as leaving groups, facilitating substitution reactions. The acetate group can undergo hydrolysis or other transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
1,5-Diiodopentan-2-ylacetate can be compared with other similar compounds such as:
1,5-Dibromopentan-2-ylacetate: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications.
1,5-Dichloropentan-2-ylacetate: Contains chlorine atoms, leading to distinct chemical properties and uses.
1,5-Diiodopentane: Lacks the acetate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of iodine atoms and an acetate group, providing a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H12I2O2 |
|---|---|
Molekulargewicht |
381.98 g/mol |
IUPAC-Name |
1,5-diiodopentan-2-yl acetate |
InChI |
InChI=1S/C7H12I2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 |
InChI-Schlüssel |
YUBHFXOUQNITRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCCI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
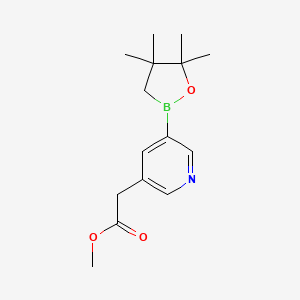
![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
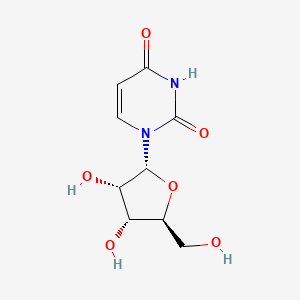
![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)

![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)
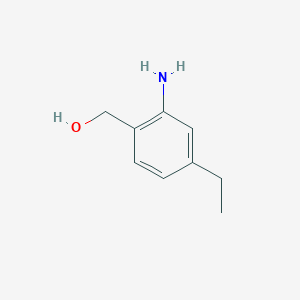
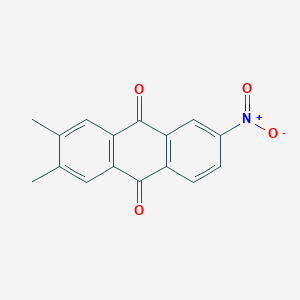
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
